Migration Inhibition Potency: A6 vs. Alternative CD44-Binding Peptide P6
In ovarian and breast cancer cell lines, A6 inhibited migration with IC50 values of 5–110 nM, correlating directly with CD44 surface expression [1]. By contrast, a distinct CD44-binding peptide from the pro-MMP-9 hemopexin domain (peptide P6) inhibited adhesion of chronic lymphocytic leukemia (CLL) cells with an IC50 approximately 90 µM—roughly 800‑ to 18,000‑fold less potent than A6 on a molar basis [2]. This striking concentration differential highlights the value of selecting A6 as the CD44 probe of choice when low‑nanomolar potency is required.
| Evidence Dimension | Migration inhibition IC50 |
|---|---|
| Target Compound Data | 5–110 nM (ovarian and breast cancer cell lines: OVCAR3, OVCAR8, ES2, IGROV-1, MDA-MB-468, MDA-MB-361) |
| Comparator Or Baseline | Peptide P6 (CD44-binding peptide from pro-MMP-9 hemopexin domain): IC50 ≈ 90 µM (CLL cell adhesion assay) |
| Quantified Difference | ≈ 800‑fold to 18,000‑fold more potent |
| Conditions | Transwell migration assay (A6); static adhesion assay on immobilized PEX9/hyaluronan (P6) |
Why This Matters
Procurement of A6 peptide guarantees low-nanomolar potency in CD44-positive cells, whereas alternative CD44-binding peptides may require concentrations three to four orders of magnitude higher, compromising assay sensitivity and probe selectivity.
- [1] Piotrowicz RS, Damaj BB, Hachicha M, Incardona F, Howell SB, Finlayson M. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. Mol Cancer Ther. 2011;10(11):2072-2082. doi:10.1158/1535-7163.MCT-11-0351 View Source
- [2] Amigo-Jiménez I et al. A novel CD44-binding peptide from the pro-matrix metalloproteinase-9 hemopexin domain impairs adhesion and migration of chronic lymphocytic leukemia (CLL) cells. J Biol Chem. 2014;289(22):15328-15339. doi:10.1074/jbc.M114.559245 View Source
